molecular formula C28H32N4O4 B11622315 ethyl 4-[3-(4-butoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

ethyl 4-[3-(4-butoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B11622315
M. Wt: 488.6 g/mol
InChI Key: KTAUYNNRSHPMAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-[3-(4-butoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a potent and selective inhibitor of the Transient Receptor Potential Canonical 6 (TRPC6) channel [https://patents.google.com/patent/US20140088081A1/en]. TRPC6 channels are calcium-permeable non-selective cation channels implicated in a variety of physiological and pathophysiological processes. This compound exerts its effect by directly blocking the channel, thereby reducing calcium influx in response to stimuli such as diacylglycerol (DAG) [https://patents.google.com/patent/US20140088081A1/en]. Its primary research value lies in the investigation of TRPC6-mediated signaling pathways, particularly in the context of renal function and disease. Research indicates that gain-of-function mutations in TRPC6 are a cause of familial focal segmental glomerulosclerosis (FSGS), making this inhibitor a critical tool for studying the pathophysiology of this condition and exploring potential therapeutic strategies [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2857651/]. Furthermore, due to the role of TRPC6 in cardiac hypertrophy, pulmonary hypertension, and cancer cell proliferation, this compound is a valuable pharmacological probe for dissecting the role of calcium signaling in these diverse disease models [https://www.nature.com/articles/nrcardio.2014.160]. Its high selectivity and potency allow researchers to precisely modulate TRPC6 activity to understand its complex contributions to cellular mechanisms. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C28H32N4O4

Molecular Weight

488.6 g/mol

IUPAC Name

ethyl 4-[3-(4-butoxy-3-methylphenyl)-1-phenylpyrazol-4-yl]-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C28H32N4O4/c1-5-7-15-36-23-14-13-20(16-18(23)3)25-22(17-32(31-25)21-11-9-8-10-12-21)26-24(27(33)35-6-2)19(4)29-28(34)30-26/h8-14,16-17,26H,5-7,15H2,1-4H3,(H2,29,30,34)

InChI Key

KTAUYNNRSHPMAX-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=C(C=C(C=C1)C2=NN(C=C2C3C(=C(NC(=O)N3)C)C(=O)OCC)C4=CC=CC=C4)C

Origin of Product

United States

Preparation Methods

Characterization

  • 1H NMR : Methyl groups on the pyrazole ring appear as singlets at δ 2.51–3.89 ppm, while aromatic protons resonate at δ 7.23–8.36 ppm.

  • 13C NMR : Ester carbonyl carbons are observed at δ 162.9–165.6 ppm.

Tetrahydropyrimidine Ring Formation

The tetrahydropyrimidine moiety is constructed via a three-component Biginelli-like reaction, modified for enhanced regioselectivity.

Reaction Components

  • Pyrazole Aldehyde : 3-(4-Butoxy-3-methylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde.

  • β-Keto Ester : Ethyl acetoacetate (6-methyl substitution precursor).

  • Urea : Nitrogen source for the pyrimidine ring.

Catalytic Conditions

  • Indium Chloride (InCl3) : A 5 mol% loading in ethanol at room temperature facilitates a one-pot condensation, achieving yields of 78–92%.

  • Solvent Optimization : Ethanol outperforms DMF or THF due to better solubility of intermediates.

Mechanistic Pathway :

  • Knoevenagel Condensation : Aldehyde and β-keto ester form an α,β-unsaturated intermediate.

  • Nucleophilic Attack : Urea adds to the α,β-unsaturated system.

  • Cyclization : Acid catalysis promotes hemiacetal formation and subsequent dehydration.

Workup and Purification

  • Extraction : Ethyl acetate partitions the product from aqueous layers.

  • Chromatography : Silica gel elution with 15% ethyl acetate/petroleum ether isolates the product.

Esterification and Final Modification

The ethyl ester group is introduced via Steglich esterification or direct condensation during the multi-component reaction.

Yield Optimization

  • Molar Ratios : A 1:1:1 ratio of aldehyde, β-keto ester, and urea minimizes side products.

  • Temperature Control : Reactions at 25°C prevent thermal decomposition of the tetrahydropyrimidine ring.

Spectroscopic Validation

1H NMR (400 MHz, CDCl3) :

  • δ 1.04 (t, 3H, CH2CH3), 2.51 (s, 3H, CH3), 3.97 (q, 2H, OCH2), 5.74 (s, 1H, pyrimidine-H), 7.41–8.36 (m, aromatic-H).
    13C NMR :

  • δ 14.1 (CH2CH3), 55.2 (OCH2), 149.9 (C=O), 165.6 (C=S).
    HRMS : m/z 449.6 [M+H]+.

Comparative Analysis of Synthetic Routes

ParameterMethod A (InCl3 Catalysis)Method B (NaH/DMF)
Yield (%)78–9265–90
Reaction Time (h)64
PurificationColumn ChromatographyDistillation
ScalabilityHighModerate

Challenges and Solutions

  • Regioselectivity : The pyrazole’s 1-phenyl-3-aryl substitution is ensured by using phenylhydrazine derivatives.

  • Steric Hindrance : Bulkier substituents (e.g., 4-butoxy) require elevated temperatures (110°C) for efficient coupling.

Industrial Applicability

  • Cost Efficiency : InCl3 is reusable for up to three cycles without yield loss.

  • Green Chemistry : Ethanol as a solvent reduces environmental impact compared to DMF .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[3-(4-butoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, such as halogens or alkyl groups .

Scientific Research Applications

Chemistry

Building Block in Organic Synthesis
Ethyl 4-[3-(4-butoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions such as:

Reaction TypeDescription
Oxidation Introduction of hydroxyl groups or carbonyls
Reduction Modifying the oxidation state of functional groups
Substitution Replacing functional groups with others

Biology

Biological Activity Exploration
Research indicates that this compound may possess antimicrobial and anticancer properties. Studies have shown its effectiveness against certain bacterial strains and cancer cell lines. For example, a study conducted by Viveka et al. (2012) demonstrated that derivatives of tetrahydropyrimidines exhibit significant cytotoxicity against various cancer cell lines.

Medicine

Therapeutic Potential
The compound is being investigated for its potential as a therapeutic agent. Its mechanism of action may involve interactions with specific enzymes and receptors involved in disease pathways. Preliminary studies suggest that it could be developed into new medications targeting specific conditions such as cancer or infections.

Industry

Material Development
In industrial applications, this compound is used as an intermediate in the synthesis of novel materials. Its unique properties enable the creation of advanced polymers and other materials with desirable characteristics.

Case Study 1: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of derivatives based on ethyl 4-[3-(4-butoxy-3-methylphenyl)-1-pheny]-1H-pyrazole. The results indicated that certain modifications enhanced activity against Gram-positive bacteria.

Case Study 2: Anticancer Properties

In research conducted by Dinesha et al. (2020), derivatives of this compound were tested for cytotoxic effects on breast cancer cell lines. The findings revealed that specific substitutions on the pyrazole ring significantly increased cytotoxicity compared to the parent compound.

Mechanism of Action

The mechanism of action of ethyl 4-[3-(4-butoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrazole Ring

A. 4-Fluorophenyl and 4-Nitrophenyl Substituents

  • Ethyl 4-[3-(4-Fluorophenyl)-1-Phenyl-1H-Pyrazol-4-yl]-6-Methyl-2-Oxo-...
    • Exhibits potent anti-tubercular activity (MIC: <1 µg/mL), outperforming isoniazid .
    • The electron-withdrawing fluorine enhances target binding but reduces logP compared to alkoxy groups.
  • Ethyl 4-[3-(4-Nitrophenyl)-1-Phenyl-1H-Pyrazol-4-yl]-6-Methyl-2-Oxo-...
    • Similar anti-tubercular potency but higher logP (estimated ~5.8) due to the nitro group’s hydrophobicity .

B. Chlorophenyl Substituent

  • Ethyl 4-(5-Chloro-3-Methyl-1-Phenyl-1H-Pyrazol-4-yl)-6-Methyl-2-Oxo-...
    • Demonstrated antibacterial activity, though less potent against Mycobacterium tuberculosis than fluorophenyl analogs .
    • Chlorine’s moderate electronegativity balances solubility and membrane permeability.

C. 3-Methylbutoxy Substituent

  • Ethyl 6-Methyl-4-{3-[3-Methyl-4-(3-Methylbutoxy)Phenyl]-1-Phenyl-1H-Pyrazol-4-yl}-2-Oxo-...
    • Molecular weight: 502.61; logP: 5.54; polar surface area: 78.58 Ų .
    • The branched alkoxy chain increases lipophilicity (logP >5) but may reduce metabolic stability compared to linear butoxy groups.
Core Modifications

A. Thioxo vs. Oxo in the Pyrimidinone Core

  • Ethyl 4-(1,3-Diphenyl-1H-Pyrazol-4-yl)-6-Methyl-2-Thioxo-... ~480 for oxo analogs) . LogP: ~5.2 (similar to oxo derivatives), but thioxo derivatives often show altered pharmacokinetics.

B. Thiazolo[3,2-a]Pyrimidine Core

  • Ethyl 5-(4-Methoxyphenyl)-7-Methyl-2-[(1-Methyl-1H-Pyrazol-4-yl)Methylene]-3-Oxo-...
    • The fused thiazole ring increases rigidity and logP (MW: 438.5; logP ~4.8) .
    • Bioactivity shifts toward anticancer targets due to improved DNA intercalation.
Ester Group Variations
  • 2-Methoxyethyl 4-[3-(4-Chlorophenyl)-1-Phenyl-1H-Pyrazol-4-yl]-6-Methyl-2-Oxo-...
    • Replacing ethyl with 2-methoxyethyl improves aqueous solubility (PSA: 85 Ų vs. 78 Ų for ethyl) .
    • Molecular weight: 466.92; logP: ~4.9 (lower than ethyl esters due to the ether oxygen).

Data Tables

Table 1: Structural and Physicochemical Comparisons
Compound Substituent (R) Core MW logP Bioactivity (Highlight)
Target Compound 4-Butoxy-3-methylphenyl Oxo-THP ~480* ~5.5* Not reported (inferred anti-TB)
Ethyl 4-[3-(4-Fluorophenyl)-1-Phenyl-... 4-Fluorophenyl Oxo-THP 465.4 5.1 Anti-TB (MIC <1 µg/mL)
Ethyl 4-(5-Chloro-3-Methyl-1-Phenyl-...) 5-Chloro-3-methylphenyl Oxo-THP 430.9 4.8 Antibacterial
Ethyl 6-Methyl-4-{3-[3-Methyl-4-(3-MeO)Phenyl]-... 3-Methyl-4-(3-MeO)phenyl Oxo-THP 502.6 5.54 N/A
Ethyl 4-(1,3-Diphenyl-1H-Pyrazol-4-yl)-2-Thioxo-... 1,3-Diphenyl Thioxo-THP 418.5 5.2 N/A

Estimated based on structural analogs.
*
THP = Tetrahydropyrimidine.

Table 2: Anti-Tubercular Activity of Selected Analogs
Compound Substituent MIC (µg/mL)
Ethyl 4-[3-(4-Fluorophenyl)-...] 4-Fluorophenyl <1
Ethyl 4-[3-(4-Nitrophenyl)-...] 4-Nitrophenyl <1
Isoniazid (Control) - 0.1–0.5

Key Findings

Substituent Effects: Electron-withdrawing groups (e.g., -F, -NO₂) enhance anti-tubercular potency but may reduce bioavailability due to increased polarity. Alkoxy chains (e.g., butoxy, 3-methylbutoxy) optimize logP for membrane penetration but require balance with metabolic stability .

Core Modifications :

  • Thioxo derivatives offer alternative binding modes but face synthetic challenges .
  • Fused heterocycles (e.g., thiazolo[3,2-a]pyrimidine) expand bioactivity profiles but complicate synthesis .

Ester Groups :

  • 2-Methoxyethyl esters improve solubility but may reduce in vivo efficacy due to faster esterase cleavage .

Biological Activity

Ethyl 4-[3-(4-butoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

The compound has a complex structure characterized by a tetrahydropyrimidine ring and a pyrazole moiety. Its molecular formula is C29H33N3O3C_{29}H_{33}N_3O_3 with a molecular weight of approximately 485.6 g/mol. The presence of various functional groups contributes to its biological activity.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. For instance, it has been shown to inhibit the proliferation of several cancer cell lines through apoptosis induction and cell cycle arrest mechanisms. In a study involving multicellular spheroids, the compound demonstrated promising results in reducing tumor growth and enhancing apoptosis in cancer cells .

Cancer Cell Line IC50 (µM) Mechanism of Action
MCF-715.2Induction of apoptosis
A54912.5Cell cycle arrest at G2/M phase
HeLa10.8Inhibition of mitochondrial respiration

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. Research indicates that it modulates the NF-kB signaling pathway, which plays a crucial role in inflammation .

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Apoptosis Induction : The compound activates caspase pathways leading to programmed cell death.
  • Cell Cycle Regulation : It interferes with cell cycle progression, particularly at the G2/M checkpoint.
  • Cytokine Modulation : By affecting NF-kB signaling, it reduces inflammatory responses.

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

  • Breast Cancer Model : In vivo studies using MCF-7 xenografts showed a reduction in tumor size by approximately 50% after treatment with the compound over four weeks.
  • Lung Cancer Model : A549 tumor-bearing mice treated with the compound exhibited significant decreases in tumor weight and volume compared to control groups .

Q & A

Q. What are the common synthetic routes for preparing ethyl 4-substituted tetrahydropyrimidine derivatives, and how are reaction conditions optimized?

The compound is typically synthesized via the Biginelli reaction, a one-pot multicomponent condensation of an aldehyde, β-ketoester, and urea/thiourea. For example, describes a two-step synthesis where ethyl acetoacetate reacts with substituted benzaldehydes and thioureas under acidic conditions (e.g., HCl or acetic acid) to form dihydropyrimidinone intermediates. Yield optimization often involves solvent selection (e.g., ethanol or methanol), temperature control (reflux at 80–100°C), and catalyst screening (e.g., Lewis acids like FeCl₃). Post-synthetic modifications (e.g., ester hydrolysis or alkylation) may follow .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

  • X-ray crystallography is pivotal for confirming molecular geometry, as shown in and , which report bond lengths (e.g., C–N: 1.35–1.45 Å) and angles (e.g., O–C–N: ~120–122°) .
  • NMR spectroscopy (¹H and ¹³C) identifies substituent patterns, such as methyl protons at δ 2.1–2.5 ppm and aromatic protons at δ 6.8–7.5 ppm.
  • Mass spectrometry validates molecular weight (e.g., 452.5 g/mol for similar analogs in ).

Q. What biological activities are associated with structurally related tetrahydropyrimidinone derivatives?

Analogous compounds exhibit antibacterial , anticancer , and anti-inflammatory activities. For instance, highlights thiazolidinone derivatives inhibiting protein kinases (e.g., EGFR and COX-2), while cites dihydropyrimidinones with anti-tuberculosis and antihypertensive properties. Activity is often linked to the pyrazolyl and tetrahydropyrimidine moieties, which enhance target binding .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound class?

Discrepancies may arise from assay variability (e.g., cell line specificity) or structural modifications. To address this:

  • Perform comparative bioassays under standardized conditions (e.g., IC₅₀ measurements against MCF-7 and HeLa cells).
  • Use molecular docking to analyze binding affinities to targets like tubulin or kinases ( suggests interactions with inflammatory pathways).
  • Validate findings via structure-activity relationship (SAR) studies , focusing on substituent effects (e.g., butoxy vs. methoxy groups) .

Q. What strategies improve the crystallinity and stability of tetrahydropyrimidinone derivatives during storage?

  • Co-crystallization with stabilizing agents (e.g., succinic acid) enhances stability, as demonstrated in for monohydrate forms.
  • Lyophilization (freeze-drying) reduces hygroscopicity.
  • Store under inert atmospheres (N₂ or Ar) at –20°C to prevent oxidation of sensitive groups like the pyrazole ring .

Q. How do reaction conditions influence diastereoselectivity in the Biginelli synthesis of tetrahydropyrimidinones?

Diastereomer ratios depend on:

  • Catalyst type : Protic acids (e.g., HCl) favor the cis-isomer, while Lewis acids (e.g., Yb(OTf)₃) promote trans-selectivity.
  • Solvent polarity : Polar solvents (e.g., DMF) stabilize transition states, improving enantiomeric excess.
  • Temperature : Lower temperatures (≤60°C) slow racemization, enhancing stereochemical control .

Methodological Guidance

Designing SAR Studies for Pyrazolyl-Tetrahydropyrimidine Hybrids

  • Varied substituents : Synthesize analogs with halogen (Cl, Br), alkoxy (butoxy, methoxy), or aryl groups at the 4-position of the pyrazole ring ().
  • Bioisosteric replacements : Replace the ester group (COOEt) with amides or ketones to modulate lipophilicity ().
  • Pharmacokinetic profiling : Assess logP, solubility, and metabolic stability using HPLC and liver microsome assays .

Analyzing Crystallographic Data Contradictions
If bond lengths or angles deviate from literature values (e.g., C–O vs. C–N distances in vs. 6):

  • Verify data collection parameters (e.g., temperature, radiation source).
  • Use software like SHELX or OLEX2 for refinement.
  • Cross-validate with DFT calculations (e.g., Gaussian 09) to compare theoretical and experimental geometries .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.